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molecular formula C18H24O4 B1616269 Butyl prop-2-enoate;prop-2-enoic acid;styrene CAS No. 25586-20-3

Butyl prop-2-enoate;prop-2-enoic acid;styrene

Cat. No. B1616269
M. Wt: 304.4 g/mol
InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09437872B2

Procedure details

An organic acid was prepared according to the same method as Synthesis Example 1-1 except that a mixture of 21.0 g of acrylic acid (made by Wako Junyaku Co.), 6.0 g of butyl acrylate (made by Wako Junyaku Co.), and 3.0 g of styrene (made by Wako Junyaku Co.) was used as monomers.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:9])[CH:7]=[CH2:8].[CH2:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:9])[CH:7]=[CH2:8].[CH2:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
6 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
3 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An organic acid was prepared

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)O.C(C=C)(=O)OCCCC.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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